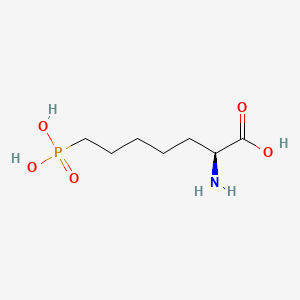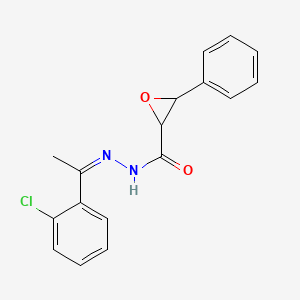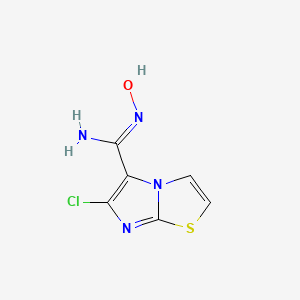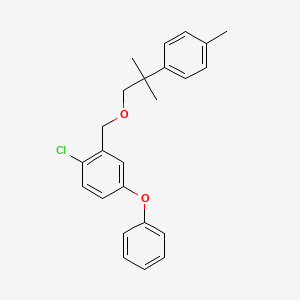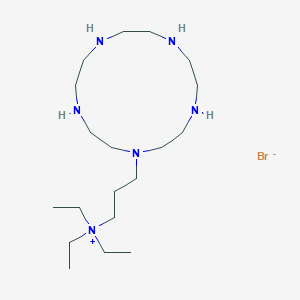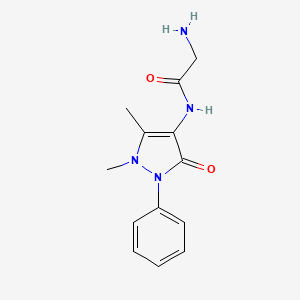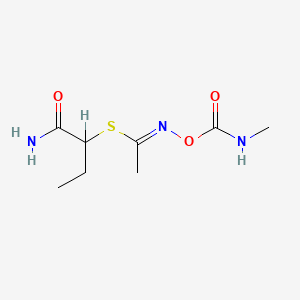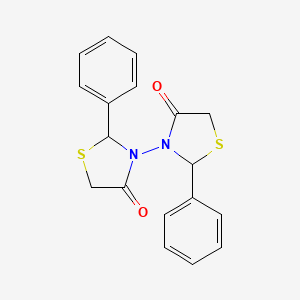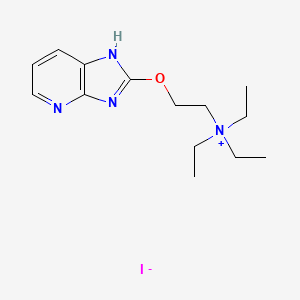
2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. The process usually includes nucleophilic substitution of a halogen in the pyridine ring, followed by reduction of the nitro group to yield the desired imidazo[4,5-b]pyridine derivative . Common reagents used in these reactions include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods: Industrial production methods for imidazo[4,5-b]pyridine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[4,5-b]pyridine N-oxides, while reduction reactions may produce reduced imidazo[4,5-b]pyridine derivatives .
Applications De Recherche Scientifique
In medicinal chemistry, imidazo[4,5-b]pyridine derivatives have shown promise as inhibitors of enzymes like α-glucosidase, which is a target for the treatment of type 2 diabetes . Additionally, these compounds have been investigated for their potential as antiviral, antimicrobial, and anticancer agents .
Mécanisme D'action
The mechanism of action of 2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide involves its interaction with specific molecular targets and pathways. For example, imidazo[4,5-b]pyridine derivatives have been shown to inhibit the activity of enzymes like α-glucosidase by forming hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site . This inhibition can lead to a decrease in the hydrolysis of carbohydrates, thereby reducing blood glucose levels .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(1H-Imidazo(4,5-b)pyridin-2-yloxy)-N,N,N-triethylethanaminium iodide include other imidazo[4,5-b]pyridine derivatives, such as 2-phenyl-1H-imidazo[4,5-b]pyridine and 2-methylimidazo[4,5-b]pyridine .
Uniqueness: What sets this compound apart from other similar compounds is its unique structure, which includes a triethylethanaminium group. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
85930-09-2 |
|---|---|
Formule moléculaire |
C14H23IN4O |
Poids moléculaire |
390.26 g/mol |
Nom IUPAC |
triethyl-[2-(1H-imidazo[4,5-b]pyridin-2-yloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C14H23N4O.HI/c1-4-18(5-2,6-3)10-11-19-14-16-12-8-7-9-15-13(12)17-14;/h7-9H,4-6,10-11H2,1-3H3,(H,15,16,17);1H/q+1;/p-1 |
Clé InChI |
TZUDHABGPBSKPC-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCOC1=NC2=C(N1)C=CC=N2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




